

Practical Applications of J-113397 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JM 1397	
Cat. No.:	B1672965	Get Quote

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Introduction

J-113397 is a potent, selective, and non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3][4] Its high affinity for the NOP receptor and significantly lower affinity for the classical mu, delta, and kappa opioid receptors make it an invaluable tool for elucidating the physiological and pathological roles of the N/OFQ system in the central nervous system.[1][5] This document provides detailed application notes and experimental protocols for the use of J-113397 in key areas of neuroscience research, including pain, Parkinson's disease, addiction, and memory.

Mechanism of Action

J-113397 acts as a competitive antagonist at the NOP receptor.[1] By binding to the receptor, it blocks the intracellular signaling cascade typically initiated by the endogenous ligand, N/OFQ. The activation of the NOP receptor, a Gi/o protein-coupled receptor, normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. J-113397 effectively prevents these downstream effects, thereby allowing researchers to investigate the consequences of NOP receptor blockade.[4]

Data Presentation



Table 1: Receptor Binding Affinity of J-113397

Receptor	Species	Ki (nM)	Reference
NOP (ORL-1)	Human (cloned)	1.8	[1][2]
NOP (ORL-1)	Mouse	1.1	[1]
Mu-opioid	Human	1000	[1]
Delta-opioid	Human	>10,000	[1]
Kappa-opioid	Human	640	[1]

Table 2: In Vitro Functional Activity of J-113397

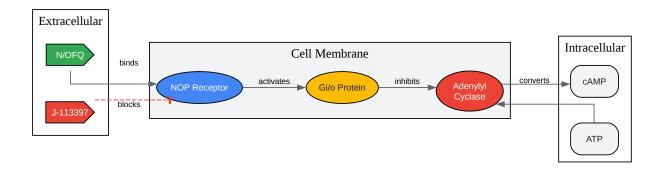
Assay	Cell Line/Tissue	Effect	IC50 (nM)	Reference
[35S]GTPyS Binding	CHO-ORL1 cells	Inhibition of N/OFQ-stimulated binding	5.3	[1][2]
[35S]GTPyS Binding	Mouse brain	Antagonism of N/OFQ-stimulated binding	7.6	[6]
cAMP Accumulation	CHO-ORL1 cells	Inhibition of N/OFQ-induced suppression of forskolin-elicited cAMP	26	[4]

Table 3: In Vivo Efficacy of J-113397



Research Area	Animal Model	Dosing (Route)	Effect	Reference
Pain (Hyperalgesia)	Mouse	3-30 mg/kg (s.c.)	Dose-dependent inhibition of N/OFQ-induced hyperalgesia	[2][5]
Parkinson's Disease	6-OHDA- lesioned rats	Not specified	Additive attenuation of parkinsonism with L-DOPA	[7]
Stress	Rat (predator exposure)	7.5 and 20.0 mg/kg (i.p.)	Mitigated performance deficits on the elevated plus maze	[8]

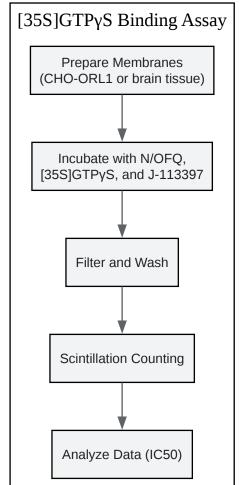
Signaling Pathways and Experimental Workflows

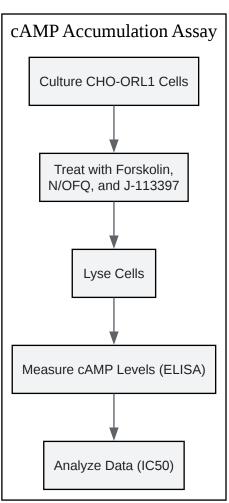


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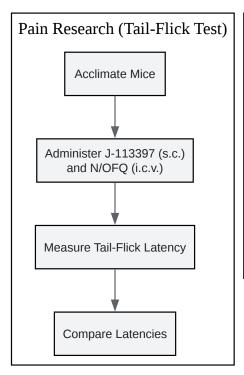
Figure 1: NOP Receptor Signaling Pathway and the Antagonistic Action of J-113397.

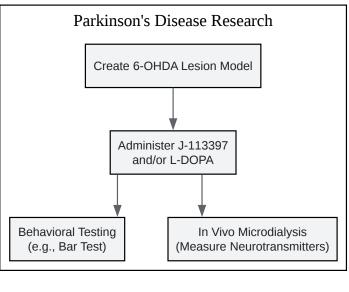












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- To cite this document: BenchChem. [Practical Applications of J-113397 in Neuroscience Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672965#practical-applications-of-j-113397-in-neuroscience-research]

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